5-Bromo-2-ethylpyridin-3-ol
Description
5-Bromo-2-ethylpyridin-3-ol is a pyridine derivative featuring a bromine atom at position 5, an ethyl group at position 2, and a hydroxyl group at position 3. Pyridine derivatives with bromine and hydroxyl groups are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-2-ethylpyridin-3-ol |
InChI |
InChI=1S/C7H8BrNO/c1-2-6-7(10)3-5(8)4-9-6/h3-4,10H,2H2,1H3 |
InChI Key |
JLVWOVPHQMEYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethylpyridin-3-ol typically involves the bromination of 2-ethylpyridin-3-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes steps such as bromination, purification through distillation or recrystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine ketones or aldehydes.
Scientific Research Applications
5-Bromo-2-ethylpyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylpyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved would depend on the specific biological context and target .
Comparison with Similar Compounds
Key Trends :
- Alkyl groups (e.g., ethyl, isopropyl) : Increase lipophilicity and may reduce melting points due to weaker crystal packing.
- Electron-withdrawing groups (e.g., Cl, F) : Enhance acidity of the hydroxyl group and facilitate nucleophilic substitution reactions.
- Polar substituents (e.g., hydroxyethoxy) : Improve solubility in polar solvents but may complicate synthesis.
Physical and Chemical Properties
Notable Observations:
- 5-Bromo-2-isopropylpyridin-3-ol: Exhibits higher molecular weight and solubility in non-polar solvents compared to smaller analogs.
- 5-Bromo-6-fluoropyridin-3-ol : Fluorine’s electronegativity may reduce electron density at position 3, affecting hydrogen bonding.
Commercial Availability and Pricing
| Compound Name | Price (1g) | Supplier/Reference |
|---|---|---|
| 5-Bromo-2-chloropyridin-3-ol | $240 | Chongqing Chemdad |
| 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol | $500 | Catalog of Pyridine Compounds |
Cost Drivers : Complex synthesis (e.g., hydroxyethoxy derivative) and halogen substitution influence pricing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
